

A Guide to the Spectroscopic Characterization of 2-Chloro-6-phenylnicotinonitrile

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Compound of Interest

Compound Name: 2-Chloro-6-phenylnicotinonitrile

Cat. No.: B1580685

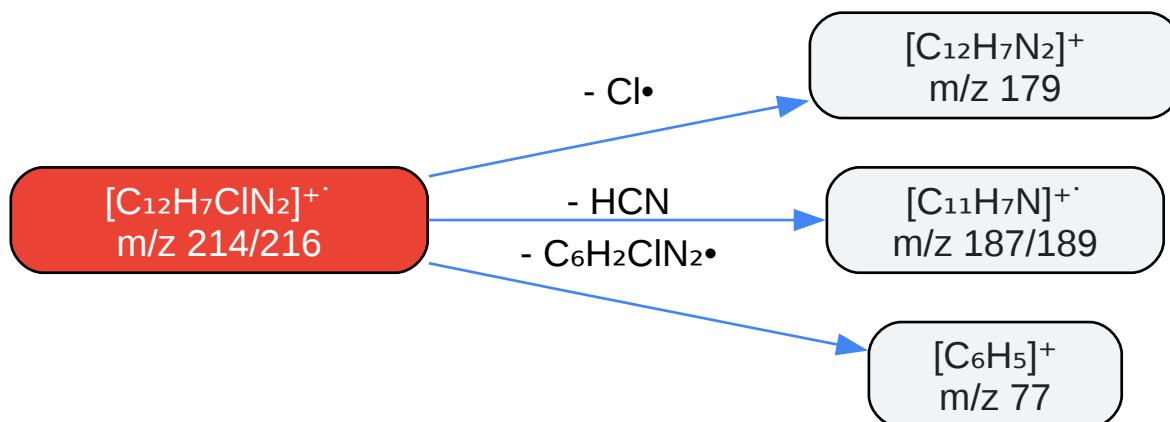
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Abstract

2-Chloro-6-phenylnicotinonitrile ($C_{12}H_7ClN_2$) is a substituted pyridine derivative featuring a unique electronic and structural arrangement due to its chloro, phenyl, and cyano functional groups.^[1] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. A definitive structural confirmation is paramount for its application in drug development and chemical synthesis. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers and scientists.

Molecular Structure: The Analytical Blueprint

Before delving into the spectroscopic data, it is essential to establish the hypothesized molecular structure. The molecule consists of a central pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a nitrile group, and at position 6 with a phenyl group.^[1] This structure dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.



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References

- 1. 2-Chloro-6-phenylnicotinonitrile (43083-14-3) for sale [vulcanchem.com]
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